molecular formula C14H21N3O4 B3111409 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate CAS No. 1823856-54-7

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

Cat. No. B3111409
M. Wt: 295.33
InChI Key: MUXUTZOSSCJPCS-UHFFFAOYSA-N
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Description

Unfortunately, there is no specific information available for “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds such as “tert-Butyl 2-bromo-6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate” have been studied1.



Synthesis Analysis

There is no direct information available on the synthesis of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds have been synthesized23.



Molecular Structure Analysis

The molecular structure of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate” is not directly available. However, related compounds such as “tert-butyl 6,7-dihydro-3-iodopyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate” have a molecular weight of 349.174.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds have been studied53.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate” are not directly available. However, related compounds such as “tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” have a predicted boiling point of 350.4±35.0 °C, a predicted density of 1.20±0.1 g/cm3, and a predicted pKa of 2.29±0.208.


Scientific Research Applications

Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Their derivatives, including 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate, are of interest in various scientific research areas due to their diverse pharmacological properties and potential for synthesis of complex molecules.

Role in Synthesis and Catalysis

The synthesis of pyrazine derivatives plays a crucial role in the development of novel functionalized heteroaromatic compounds. Researchers have explored various synthetic strategies and chemical reactions involving pyrazine derivatives for creating molecules with significant biological activity. The structural diversity and reactivity of pyrazine derivatives make them valuable intermediates in organic synthesis, contributing to advancements in medicinal chemistry and material science (Pareek & Kishor, 2015).

Environmental Impact and Biodegradation

Studies have also focused on the environmental aspects of pyrazine derivatives, including their biodegradation and fate in soil and groundwater. Understanding the microbial degradation of substances like ethyl tert-butyl ether (ETBE), a related compound, informs the environmental impact and remediation strategies for pyrazine derivatives. These insights are vital for assessing the ecological safety and designing compounds with minimal environmental footprints (Thornton et al., 2020).

Pharmacological Applications

The pharmacological exploration of pyrazine derivatives has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. Such diversity in biological activities positions pyrazine derivatives as promising scaffolds for drug discovery and therapeutic applications (Ferreira & Kaiser, 2012).

Safety And Hazards

The safety and hazards of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate” are not directly available. However, related compounds such as “tert-Butyl 2-bromo-6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate” have safety information available1.


Future Directions

There is no specific information available on the future directions of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds have been studied75.


Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. Further research and studies would be needed to obtain more accurate and specific information.


properties

IUPAC Name

5-O-tert-butyl 7-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-16(13(19)21-14(2,3)4)8-10-6-7-15-17(10)11/h6-7,11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXUTZOSSCJPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CC=NN12)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
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5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
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5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 4
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 5
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 6
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

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